

# Comparing the efficacy of AZD 4017 and carbenoxolone

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of AZD4017 and Carbenoxolone for 11β-HSD1 Inhibition

This guide provides a detailed comparison of AZD4017 and carbenoxolone, two inhibitors of the enzyme  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1). The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, selectivity, and mechanisms of action supported by experimental data.

### Introduction to 11β-HSD1 Inhibitors

11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1) is a critical enzyme that catalyzes the conversion of inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues like the liver, adipose tissue, and skeletal muscle[1][2]. Dysregulation of 11 $\beta$ -HSD1 is implicated in various metabolic disorders, making it a significant therapeutic target[3][4]. AZD4017 is a potent and highly selective 11 $\beta$ -HSD1 inhibitor developed for targeted therapy[5]. Carbenoxolone, a derivative of glycyrrhetinic acid found in licorice root, is an older, non-selective inhibitor of both 11 $\beta$ -HSD1 and its isoform, 11 $\beta$ -HSD2[2] [6]. This comparison guide will dissect the key differences in their efficacy and pharmacological profiles.

#### **Mechanism of Action: A Tale of Two Inhibitors**

Both AZD4017 and carbenoxolone function by inhibiting the  $11\beta$ -HSD1 enzyme, which prevents the regeneration of active cortisol from cortisone[1][6]. However, their selectivity profiles are starkly different.



- AZD4017 is a selective, reversible, and orally bioavailable inhibitor that specifically targets 11β-HSD1.[1][5] This selectivity is crucial as it avoids the inhibition of 11β-HSD2, an isoform that plays a vital role in protecting the mineralocorticoid receptor in the kidneys from being activated by cortisol.[7]
- Carbenoxolone is a non-selective inhibitor, blocking not only 11β-HSD1 but also 11β-HSD2.
   [2][8] The inhibition of 11β-HSD2 leads to cortisol-mediated activation of the mineralocorticoid receptor, causing side effects such as sodium retention, hypertension, and hypokalemia.
   [9][10] Carbenoxolone has also been shown to block gap junctions, an action unrelated to its 11β-HSD activity.
   [6][11]





Click to download full resolution via product page



Check Availability & Pricing

**Caption:** Signaling pathways of  $11\beta$ -HSD1 and  $11\beta$ -HSD2 inhibition.

# Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the quantitative data on the potency, selectivity, and clinical effects of AZD4017 and carbenoxolone.



| Parameter                         | AZD4017                                                          | Carbenoxolone                                                                         | Citation    |
|-----------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------------------|-------------|
| Potency (IC50)                    |                                                                  |                                                                                       |             |
| 11β-HSD1                          | 7 nM (human)                                                     | Not specified in provided texts                                                       | [5]         |
| Adipose Tissue 11β-<br>HSD1       | 2 nM (human)                                                     | Not specified in provided texts                                                       | [5]         |
| Selectivity                       |                                                                  |                                                                                       |             |
| 11β-HSD2                          | >30 µM (>2000x selective)                                        | Non-selective inhibitor                                                               | [2][5][7]   |
| 17β-HSD1, 17β-HSD3                | >30 μM                                                           | Not specified in provided texts                                                       | [5]         |
| Clinical Efficacy &<br>Biomarkers |                                                                  |                                                                                       |             |
| Systemic 11β-HSD1<br>Inhibition   | >90% inhibition confirmed by urinary steroid ratio               | Effective liver inhibition, but systemic effect is complicated by 11β-HSD2 inhibition | [2][12]     |
| Hepatic Cortisone<br>Conversion   | Blocked 100% of 13C<br>cortisone to 13C<br>cortisol conversion   | Reduces hepatic glucose production                                                    | [10][13]    |
| Lipid Profile                     | Significant reduction in total cholesterol                       | Reduced total<br>cholesterol in healthy<br>subjects                                   | [3][10][13] |
| Glucose Metabolism                | No significant change in insulin sensitivity in one study        | Reduced<br>glycogenolysis in<br>diabetic patients                                     | [10][13]    |
| Liver Fat                         | Significantly improved liver steatosis in NASH patients with T2D | Not specified in provided texts                                                       | [13]        |



| Wound Healing   | 34% smaller wound<br>diameter at day 2 in<br>T2D patients | Not specified in provided texts                             | [14]     |
|-----------------|-----------------------------------------------------------|-------------------------------------------------------------|----------|
| Bone Metabolism | No effect on bone formation markers                       | ~10% decrease in bone resorption markers (short-term study) | [7][15]  |
| Adverse Effects | Minimal adverse<br>events, comparable to<br>placebo       | Hypertension,<br>hypokalemia,<br>sodium/water<br>retention  | [10][14] |

#### **Experimental Protocols**

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols used to evaluate these inhibitors.

#### **In Vitro Enzyme Inhibition Assay**

To determine the half-maximal inhibitory concentration (IC50), a recombinant human 11β-HSD1 enzyme is used. The assay measures the enzyme's ability to convert a substrate (e.g., cortisone) to a product (cortisol) in the presence of a co-factor (NADPH).

- Incubation: The enzyme is incubated with varying concentrations of the inhibitor (AZD4017 or carbenoxolone).
- Reaction Initiation: The substrate and co-factor are added to start the enzymatic reaction.
- Quantification: The rate of cortisol production is measured, typically using methods like scintillation proximity assay or mass spectrometry.
- Analysis: The inhibitor concentration that causes a 50% reduction in enzyme activity is determined as the IC50 value. Selectivity is assessed by performing similar assays with other enzymes like 11β-HSD2.[5][7]

### Assessment of Systemic 11β-HSD1 Activity in Humans



This protocol is used in clinical trials to measure the in vivo effect of the inhibitor on whole-body  $11\beta$ -HSD1 activity.

- Sample Collection: 24-hour urine samples are collected from participants at baseline and after treatment.
- Metabolite Extraction: Steroid metabolites are extracted from the urine.
- Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to quantify the levels of cortisol metabolites (tetrahydrocortisol, THF; allo-tetrahydrocortisol, 5α-THF) and cortisone metabolites (tetrahydrocortisone, THE).
- Ratio Calculation: The urinary (THF + 5α-THF)/THE ratio is calculated. A significant decrease
  in this ratio after treatment indicates successful inhibition of systemic 11β-HSD1 activity.[7]
  [12][15]

#### Randomized Controlled Clinical Trial (Phase II)

This describes the general design of clinical studies evaluating the efficacy of AZD4017.

- Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: A specific patient population is recruited (e.g., adults with Type 2 Diabetes, NAFLD, or postmenopausal osteopenia).[12][13][14]
- Intervention: Participants are randomly assigned to receive either the active drug (e.g., 400 mg AZD4017 twice daily) or a matching placebo for a defined period (e.g., 12 weeks).[12][13]
- Outcome Measures: Primary and secondary endpoints are measured at baseline and at the end of the treatment period. These can include changes in liver fat fraction, systemic 11β-HSD1 activity, wound healing rates, or bone turnover markers.[12][13][14]
- Safety Monitoring: Adverse events are monitored and recorded throughout the study.





Click to download full resolution via product page

**Caption:** Experimental workflow for developing an 11β-HSD1 inhibitor.



#### Conclusion

The comparison between AZD4017 and carbenoxolone highlights the evolution of  $11\beta$ -HSD1 inhibitor development. Carbenoxolone, while demonstrating some metabolic benefits such as reduced hepatic glucose production, is hampered by its non-selective nature. Its inhibition of  $11\beta$ -HSD2 leads to significant mineralocorticoid-related side effects, limiting its therapeutic utility.[10][16]

In contrast, AZD4017 is a potent and highly selective 11β-HSD1 inhibitor.[5] Clinical data demonstrates its ability to robustly inhibit its target in vivo and shows therapeutic potential in specific contexts, such as improving liver steatosis in NASH patients with T2D and enhancing wound healing.[13][14] While some trials did not meet all primary endpoints, such as improving insulin sensitivity or bone formation, AZD4017's targeted mechanism and favorable safety profile make it a much more refined therapeutic candidate.[12][13] For researchers and drug developers, the journey from the broad-spectrum effects of carbenoxolone to the targeted action of AZD4017 exemplifies the importance of selectivity in modern drug design.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbenoxolone Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis PMC [pmc.ncbi.nlm.nih.gov]



- 9. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 10. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the efficacy of AZD 4017 and carbenoxolone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684383#comparing-the-efficacy-of-azd-4017-and-carbenoxolone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com